molecular formula C23H18ClN3O2S B4731405 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone

2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone

Cat. No.: B4731405
M. Wt: 435.9 g/mol
InChI Key: LBWWKJTZSWDRRP-UHFFFAOYSA-N
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Description

2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone involves several steps. One common method includes the reaction of 2-chlorophenylacetic acid with thiosemicarbazide to form the intermediate 2-chlorophenylthiosemicarbazide. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. It also interacts with DNA and proteins, leading to the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone include other triazole derivatives such as:

What sets this compound apart is its unique combination of a triazole ring with chlorophenyl and methoxyphenyl groups, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c1-29-21-14-8-6-12-18(21)20(28)15-30-23-26-25-22(17-11-5-7-13-19(17)24)27(23)16-9-3-2-4-10-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWWKJTZSWDRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone

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